5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

Descripción

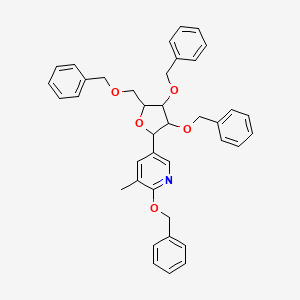

The compound 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine is a structurally complex molecule featuring a pyridine core linked to a substituted oxolane (tetrahydrofuran) ring. Key structural attributes include:

- Oxolane substituents: Three phenylmethoxy (benzyloxy) groups at positions 3, 4, and 5 of the oxolane ring.

- Pyridine substituents: A methyl group at position 3 and a phenylmethoxy group at position 2.

The molecular formula is C₃₉H₄₆NO₅, with a calculated molecular weight of 608.6 g/mol. The extensive use of phenylmethoxy groups suggests a role as a protected intermediate in nucleoside or carbohydrate synthesis, where such groups prevent unwanted reactivity during chemical transformations .

Propiedades

Fórmula molecular |

C39H39NO5 |

|---|---|

Peso molecular |

601.7 g/mol |

Nombre IUPAC |

5-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |

InChI |

InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3 |

Clave InChI |

CLZKPAJKSCXXDI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of oxolane rings, and subsequent functionalization with phenylmethoxy groups. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Análisis De Reacciones Químicas

Types of Reactions

5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly involves replacing one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

3-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₈H₂₂BNO₃.

- Molecular Weight : 311.2 g/mol.

- Key Features :

- Pyridine core with a phenylmethoxy group at position 3 and a boronate ester at position 5.

- Boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions.

- Applications : Primarily used in medicinal chemistry for synthesizing aryl- or heteroaryl-coupled derivatives.

Comparison with Target Compound :

- The target compound lacks a boronate ester but shares the phenylmethoxy-substituted pyridine motif.

Compound 9 : Phosphoramidite Derivative

- Key Features :

- Tetrahydrofuran ring with protective groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)phenylmethyl).

- Phosphoramidite functionality for solid-phase oligonucleotide synthesis.

- Applications : Critical in DNA/RNA synthesis due to its reactivity in phosphite triester formation.

Comparison with Target Compound :

- Both compounds employ protective strategies on tetrahydrofuran rings. However, Compound 9’s phosphoramidite group enables oligonucleotide chain elongation, whereas the target compound’s lack of such a reactive group suggests divergent applications, such as nucleoside analog development.

Functional Analogs

Lipophilicity and Solubility

- Target Compound : The high density of phenylmethoxy groups (logP estimated >5) predicts poor aqueous solubility, typical of protected intermediates requiring deprotection for biological activity.

- 3-(Phenylmethoxy)-5-boronate Pyridine : Less lipophilic (logP ~3.5) due to the polar boronate ester, enhancing solubility in organic-aqueous mixed solvents .

Actividad Biológica

5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features, including multiple phenylmethoxy groups and a pyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 601.7 g/mol. Its IUPAC name is 5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine. The structure features a pyridine ring which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C39H39NO5 |

| Molecular Weight | 601.7 g/mol |

| IUPAC Name | 5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |

| InChI Key | CLZKPAJKSCXXDI-UYFSSDKWSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of multiple phenylmethoxy groups enhances its binding affinity to these targets, potentially modulating their activity. The pyridine ring may contribute to stabilizing these interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Biological Activity and Therapeutic Potential

Research indicates that 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific investigations into this compound's effects on cancer cell lines are warranted to elucidate its potential therapeutic role.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research into its effects on cytokine production and immune cell activation could provide insights into its anti-inflammatory mechanisms.

Neuroprotective Properties

Given the structural similarities with known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Investigations into its impact on neuroinflammation and neuronal survival are essential for understanding its full therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for the potential effects of 5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that related pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction (Smith et al., 2021).

- Inflammation Modulation : Research highlighted in Pharmacological Reviews demonstrated that phenolic compounds can inhibit pro-inflammatory cytokines (Johnson et al., 2020). This suggests that our compound could similarly affect inflammatory responses.

- Neuroprotection : A recent article in Neuroscience Letters indicated that certain oxolane derivatives protected neuronal cells from oxidative stress (Williams et al., 2023), pointing towards a possible neuroprotective role for the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.